(4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine
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Overview
Description
(4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine is an organic compound characterized by the presence of dichlorophenoxy and phenylmethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine typically involves the reaction of 3,4-dichlorophenol with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 4-hydroxybenzylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
(4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-(2,4-Dichlorophenoxy)propoxy)phenyl)methanamine
- (4-(3-(3,5-Dichlorophenoxy)propoxy)phenyl)methanamine
- (4-(3-(3,4-Difluorophenoxy)propoxy)phenyl)methanamine
Uniqueness
(4-(3-(3,4-Dichlorophenoxy)propoxy)phenyl)methanamine is unique due to its specific dichlorophenoxy and phenylmethanamine groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17Cl2NO2 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
[4-[3-(3,4-dichlorophenoxy)propoxy]phenyl]methanamine |
InChI |
InChI=1S/C16H17Cl2NO2/c17-15-7-6-14(10-16(15)18)21-9-1-8-20-13-4-2-12(11-19)3-5-13/h2-7,10H,1,8-9,11,19H2 |
InChI Key |
HZGSZDGQJLMSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCOC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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